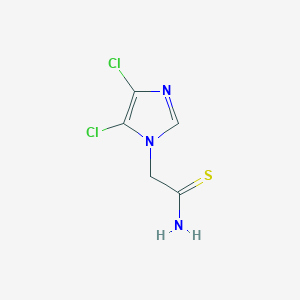

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

Description

Properties

IUPAC Name |

2-(4,5-dichloroimidazol-1-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYDMLUTTJALOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1CC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380972 | |

| Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-50-0 | |

| Record name | 4,5-Dichloro-1H-imidazole-1-ethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Postulated Mechanism of Action of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide

Disclaimer: The compound 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide is a sparsely documented molecule. Direct experimental evidence detailing its mechanism of action is not available in current scientific literature. This guide, therefore, presents a series of scientifically-grounded hypotheses based on the known biological activities of its core structural components: the 4,5-dichloro-1H-imidazole scaffold and the ethanethioamide functional group. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational framework for future research and validation.

Executive Summary

This compound is a small molecule integrating two moieties of significant pharmacological interest. The imidazole ring is a privileged scaffold found in a wide array of therapeutic agents, while the thioamide group is a versatile functional group known to act as a key pharmacophore in several approved drugs.[1][2][3] By dissecting the established roles of these components, we can postulate several plausible mechanisms of action for the title compound, primarily centered on antimicrobial and anticancer activities. This document will explore these hypotheses, propose robust experimental workflows for their validation, and provide the technical context necessary for researchers in drug development.

Deconstruction of Bioactive Scaffolds

The rational prediction of a molecule's biological activity begins with an analysis of its constituent parts. The structure of this compound offers two clear starting points for investigation.

The 4,5-Dichloro-1H-imidazole Core

The imidazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry, prized for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[4] Its derivatives have demonstrated a vast spectrum of pharmacological effects.[1]

Notably, the specific 4,5-dichloro-1H-imidazole scaffold has been explicitly investigated as a precursor for anticancer agents. Silver N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have shown potent activity against human ovarian and breast cancer cell lines, warranting further in vivo investigation.[5][6] This suggests that the dichlorinated imidazole core may itself confer or contribute to cytotoxic activity against cancer cells.

The Ethanethioamide Functional Group

Thioamides, which are bioisosteres of amides, possess unique chemical properties that have been successfully exploited in drug design.[7] Their mechanism of action is diverse and highly context-dependent:

-

Prodrug Activation: The most well-characterized role is that of a prodrug in antitubercular therapy. Ethionamide, a structural analogue of the side chain in our target molecule, is activated by a mycobacterial monooxygenase, EthA.[3][8] This activation leads to the formation of an NAD adduct, which then potently inhibits InhA, an enoyl-ACP reductase essential for mycolic acid synthesis.[7][8]

-

Enzyme Inhibition: Thioamide-containing compounds have been identified as potent inhibitors of various enzymes. They can act as antithyroid drugs by inhibiting thyroperoxidase, or as anticancer agents by selectively inhibiting enzymes like Sirtuin 2 (SIRT2).[3][9] The thioamide's sulfur atom can form unique chalcogen bonds within enzyme active sites, leading to higher potency compared to their amide counterparts.[7]

-

Hydrogen Sulfide (H₂S) Donation: Certain thioamides can function as slow-releasing H₂S donors, a gasotransmitter with known anti-inflammatory and cytoprotective effects.[7]

Postulated Mechanisms of Action

Based on the analysis of the bioactive scaffolds, we propose two primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Antimicrobial Action via Prodrug Activation and Biosynthesis Inhibition

The striking structural similarity of the ethanethioamide side chain to the antitubercular drug ethionamide forms the basis of our primary hypothesis. We postulate that the compound acts as a prodrug targeting a critical biosynthetic pathway in susceptible microorganisms, particularly mycobacteria.

The Postulated Pathway:

-

Uptake & Activation: The compound is taken up by the microbial cell. A flavin-dependent monooxygenase, analogous to M. tuberculosis EthA, catalyzes the oxidation of the thioamide sulfur.

-

Adduct Formation: The activated intermediate reacts with a vital intracellular cofactor, most likely nicotinamide adenine dinucleotide (NAD⁺), to form a covalent adduct (e.g., Dichloroimidazolyl-ethanethioamide-NAD).[8]

-

Target Inhibition: This adduct acts as a potent, slow-binding inhibitor of a key enzyme within a critical biosynthetic pathway, such as cell wall synthesis (e.g., inhibiting an enoyl-ACP reductase like InhA) or another essential metabolic process.[7][8]

-

Bacteriostasis/Bactericidal Effect: The inhibition of this pathway disrupts cellular integrity or metabolism, leading to the cessation of growth or cell death.

Caption: Postulated antimicrobial mechanism via prodrug activation.

Hypothesis 2: Anticancer Action via Direct Enzyme Inhibition

Drawing from the demonstrated anticancer potential of the 4,5-dichloro-imidazole scaffold and the enzyme-inhibiting capabilities of thioamides, our second hypothesis proposes a role as a direct-acting anticancer agent.[3][5]

The Postulated Mechanism: The compound may target and inhibit the function of an enzyme that is overexpressed or plays a critical role in cancer cell proliferation and survival. Potential targets include:

-

Sirtuin 2 (SIRT2): A class III histone deacetylase implicated in cell cycle regulation and tumorigenesis. Thioamides have been shown to be potent and selective SIRT2 inhibitors.[3]

-

Kinases: The imidazole ring is a common feature in many kinase inhibitors. The compound could bind to the ATP-binding pocket of a specific oncogenic kinase.

-

Other Enzymes: Other targets involved in cancer metabolism or signaling are also plausible.

The thioamide group would be critical for establishing high-affinity interactions within the enzyme's active site, potentially through hydrogen and chalcogen bonds, while the dichlorinated imidazole ring would provide specificity and additional binding contacts.[7]

Proposed Framework for Experimental Validation

Scientific integrity demands a rigorous and systematic approach to validating these hypotheses. The following experimental workflow provides a logical progression from broad screening to detailed mechanistic studies.

Phase 1: Primary Biological Screening

The initial step is to determine if the compound exhibits the predicted biological activities in vitro.

| Assay Type | Target Panel | Primary Endpoint | Rationale |

| Antimicrobial Susceptibility Testing | Panel of bacteria including M. tuberculosis (H37Rv), S. aureus, E. coli, P. aeruginosa. | Minimum Inhibitory Concentration (MIC) | To confirm antimicrobial activity and determine the spectrum. |

| Anticancer Cytotoxicity Assay | NCI-60 human tumor cell line panel or similar diverse panel (e.g., breast, ovarian, colon). | Half-maximal inhibitory concentration (IC₅₀) | To confirm cytotoxic effects and identify potentially sensitive cancer types. |

Phase 2: Mechanistic Elucidation

If Phase 1 yields positive results in either category, the subsequent experiments will aim to dissect the mechanism of action.

Caption: Experimental workflow for mechanistic validation.

Detailed Protocols:

-

Protocol 4.2.1: Prodrug Activation Assay (Antimicrobial)

-

Prepare a cell-free lysate from the susceptible microbial strain.

-

Incubate the test compound with the lysate in the presence and absence of NAD⁺.

-

Monitor the reaction over time using LC-MS to detect the consumption of the parent compound and the formation of new, more polar species (potential NAD adducts).

-

Causality is established if the conversion only occurs in the presence of both lysate and NAD⁺.

-

-

Protocol 4.2.2: Enzyme Inhibition Panel Screening (Anticancer)

-

Select a commercially available panel of recombinant enzymes relevant to cancer (e.g., a kinase panel, sirtuin panel).

-

Perform in vitro activity assays for each enzyme in the presence of varying concentrations of the test compound.

-

Determine IC₅₀ values for any inhibited enzymes.

-

This high-throughput method rapidly identifies potential direct molecular targets.

-

-

Protocol 4.2.3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Treat intact cancer cells with the test compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot or mass spectrometry for the suspected target protein (identified in Protocol 4.2.2).

-

A shift in the melting curve of the target protein in the presence of the compound confirms direct binding (engagement) in a cellular context.

-

Conclusion

While definitive data on this compound remains elusive, a robust, hypothesis-driven investigation is possible through the deconstruction of its chemical architecture. The evidence from analogous structures strongly suggests plausible mechanisms in both infectious disease and oncology. The ethanethioamide moiety points towards a potential prodrug strategy for antimicrobial applications, while the combination of the dichlorinated imidazole and thioamide points towards direct enzyme inhibition as an anticancer strategy. The experimental framework proposed here provides a clear and logical path for researchers to rigorously test these hypotheses and unlock the therapeutic potential of this molecule.

References

-

Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73–78. [Link]

-

Cooper, D.S. (2024). Pharmacology of Thioamide Antithyroid Drugs. YouTube. [Link]

-

Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. RSC Medicinal Chemistry. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Wikipedia. (2023). Thioamide. Wikipedia. [Link]

-

Hollis, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. International Journal of Biomedical Science, 4(3), 194-200. [Link]

-

Hollis, D. A., et al. (2008). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. ResearchGate. [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. ResearchGate. [Link]

-

Oliinyk, I. P., et al. (2022). Review of pharmacological effects of imidazole derivatives. Annals of Mechnikov Institute. [Link]

-

Sharma, A., et al. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Research Reviews. [Link]

-

Kumar, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide (CAS Number: 175201-50-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled to provide a comprehensive overview of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. It is important to note that publicly available research specifically on this compound is limited. Therefore, this document synthesizes information from closely related analogs, namely dichloro-imidazole derivatives and thioamides, to infer potential properties, synthesis routes, and biological activities. All information should be critically evaluated and experimentally verified.

A Note on Chemical Identification

Initial database inquiries for the compound name this compound may be associated with the incorrect CAS number 142479-79-6. Cross-verification with chemical supplier databases confirms the correct and unique identifier for this molecule is CAS Number 175201-50-0 . Researchers are advised to use this correct CAS number for all procurement and database searches.

Executive Summary

This compound is a small molecule featuring a dichloro-substituted imidazole ring linked to an ethanethioamide moiety. The imidazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The thioamide group, an isostere of the amide bond, offers unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target engagement.[4][5] This guide provides a theoretical framework for the synthesis, potential applications, and safe handling of this compound, drawing upon established knowledge of its constituent functional groups to empower further research and development.

Molecular Profile and Physicochemical Properties

Based on its structure, a summary of the key molecular and predicted physicochemical properties of this compound is presented below. These properties are crucial for designing experimental protocols, including solvent selection and formulation development.

| Property | Value | Source |

| CAS Number | 175201-50-0 | Chemical Supplier Databases |

| Molecular Formula | C₅H₅Cl₂N₃S | Chemical Supplier Databases |

| Molecular Weight | 210.09 g/mol | Chemical Supplier Databases |

| IUPAC Name | This compound | Chemical Supplier Databases |

| Predicted LogP | 1.5 - 2.5 | (Inferred from similar structures) |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | (Inferred from thioamide and imidazole properties) |

| Hydrogen Bond Donors | 2 | (Structure Analysis) |

| Hydrogen Bond Acceptors | 3 | (Structure Analysis) |

Postulated Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

-

To a solution of 4,5-dichloroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents) as a base.[6]

-

Stir the suspension at room temperature for 30 minutes.

-

Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the nitrile intermediate.

Step 2: Synthesis of this compound

-

Dissolve the nitrile intermediate (1 equivalent) in a solution of pyridine and triethylamine.

-

Bubble hydrogen sulfide (H₂S) gas through the solution at a controlled rate, or alternatively, treat with a thionating agent like Lawesson's reagent.[7][8]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the crude thioamide.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Potential Biological Activity and Mechanism of Action

The biological profile of this compound is likely to be influenced by both the dichloro-imidazole and the ethanethioamide moieties.

Insights from the Imidazole Core

The imidazole ring is a key component in numerous clinically used drugs and biologically active molecules.[9][10] Its derivatives are known to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial Effects: Imidazole-containing compounds, such as the azole antifungals, are well-known for their ability to inhibit key enzymes in microbial metabolic pathways.[1]

-

Anticancer Properties: Certain substituted imidazoles have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerase IIα.[2]

-

Anti-inflammatory Action: Imidazole derivatives have been investigated for their potential to modulate inflammatory pathways.[11]

The two chlorine atoms on the imidazole ring are expected to significantly modulate the electronic properties and lipophilicity of the molecule, which could enhance its binding affinity to biological targets and improve cell membrane permeability.

The Role of the Thioamide Group

The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide has profound implications for a molecule's biological properties.[4][5]

-

Enhanced Stability and Bioavailability: The thioamide bond can be more resistant to enzymatic degradation than an amide bond, potentially leading to a longer biological half-life.[12]

-

Altered Target Interactions: Thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides. This can lead to different binding orientations and affinities with target proteins.[4]

-

Prodrug Potential: Some thioamides act as prodrugs that are metabolically activated to their active forms, a strategy used in antitubercular agents like ethionamide.[4]

Sources

- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,5-二氯咪唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thioacetamide - Wikipedia [en.wikipedia.org]

- 8. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogs and foundational chemical principles to predict its structural characteristics, spectroscopic profile, and potential synthesis pathways. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the imidazole scaffold, a core motif in numerous biologically active compounds.[1][2] The unique combination of a dichloro-substituted imidazole ring and a thioamide functional group suggests potential applications in areas such as antimicrobial and anticancer research.[1][3]

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a vast array of biologically active molecules, including the essential amino acid histidine.[4] The versatility of the imidazole ring, with its ability to act as both a hydrogen bond donor and acceptor and its capacity for substitution, has led to its incorporation into numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][3] The subject of this guide, this compound (CAS No. 175201-50-0), combines the established biological relevance of the imidazole core with a reactive ethanethioamide side chain, presenting a compelling target for further investigation.[5]

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a planar, aromatic 4,5-dichloro-1H-imidazole ring linked at the N1 position to an ethanethioamide group.

Core Heterocyclic System: 4,5-Dichloro-1H-imidazole

The imidazole ring is inherently aromatic, with a sextet of π-electrons delocalized across the five-membered ring. The presence of two chlorine atoms at the 4 and 5 positions is expected to significantly influence the electronic properties of the ring through inductive electron withdrawal. This substitution pattern may impact the pKa of the imidazole nitrogen and the overall reactivity of the molecule.

The Ethanethioamide Side Chain

Attached to the N1 position of the imidazole ring is an ethanethioamide [-CH₂C(=S)NH₂] group. The thioamide functional group is a bioisostere of the more common amide group and is known to exhibit distinct chemical and biological properties. The presence of the sulfur atom, which is larger and more polarizable than oxygen, can lead to altered hydrogen bonding capabilities and metabolic stability.

Predicted Molecular Geometry and Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of related substituted imidazole derivatives provides valuable insights into its likely three-dimensional conformation.[6][7][8][9] X-ray crystallography studies on similar compounds reveal that the imidazole ring is planar.[6][8][10] The dihedral angle between the imidazole ring and any substituent groups can vary, influencing the overall molecular shape and potential for intermolecular interactions in a solid state.[6][8]

Table 1: Predicted Crystallographic Parameters (based on analogous structures)

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted imidazoles.[11][12] |

| Space Group | P2₁/c or P-1 | Frequently observed for this class of compounds.[8][11][12] |

| Key Interactions | Hydrogen bonding (N-H···S, N-H···N), C-H···Cl interactions | The thioamide and imidazole moieties provide sites for hydrogen bonding, which are expected to be key drivers of the crystal packing.[6][8] |

Proposed Synthesis and Characterization

The synthesis of this compound would likely proceed through a multi-step route, leveraging established methodologies for the formation of N-substituted imidazoles and the conversion of nitriles to thioamides.

Synthetic Pathway

A plausible synthetic route is outlined below. The causality behind these steps lies in the sequential construction of the target molecule by first establishing the N-substituted imidazole core, followed by the introduction and modification of the side chain.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

-

To a solution of 4,5-dichloro-1H-imidazole in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.

-

Add 2-chloroacetonitrile dropwise to the reaction mixture at room temperature.

-

Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Step 2: Synthesis of this compound

-

Dissolve the 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile intermediate in a solvent such as pyridine or a mixture of ethanol and triethylamine.

-

Bubble hydrogen sulfide gas through the solution, or use a source of H₂S such as sodium hydrosulfide.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Pour the reaction mixture into cold water to precipitate the thioamide product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The methylene protons (-CH₂-) adjacent to the imidazole ring would likely appear as a singlet. The two amine protons (-NH₂) of the thioamide group would also likely present as a broad singlet, and the proton on the C2 position of the imidazole ring would be a singlet in the aromatic region.[13][14]

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the thioamide carbon (C=S), the methylene carbon, and the carbons of the dichloro-imidazole ring.[14][15]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Assignment | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale/Comments |

|---|---|---|---|

| C=S | - | ~190-200 | The thioamide carbonyl is significantly downfield. |

| Imidazole C2 | ~7.5-8.0 (s, 1H) | ~135-140 | Aromatic proton on the imidazole ring.[16] |

| Imidazole C4/C5 | - | ~115-125 | Carbons bearing chlorine atoms. |

| -CH₂- | ~4.0-4.5 (s, 2H) | ~40-50 | Methylene group attached to the imidazole nitrogen.[13] |

| -NH₂ | ~9.0-10.0 (br s, 2H) | - | Thioamide protons, often broad and exchangeable. |

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum would provide valuable information about the functional groups present. Key vibrational bands would include:

-

N-H stretching: Around 3100-3300 cm⁻¹ for the -NH₂ group.[4]

-

C-H stretching: In the aromatic and aliphatic regions (~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹ respectively).[4]

-

C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the imidazole ring.[4][17]

-

Thioamide bands: A complex series of bands, including the "thioamide I" (primarily C=S stretching) and "thioamide II" (C-N stretching and N-H bending) bands. The C=S stretch is typically found in the 1000-1250 cm⁻¹ region.[18]

3.3.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.[19] For this compound (C₅H₅Cl₂N₃S), the expected molecular weight is approximately 210.09 g/mol .[5] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely show cleavage of the ethanethioamide side chain and characteristic isotopic patterns due to the two chlorine atoms.[20]

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with imidazole derivatives, this compound represents a promising scaffold for drug discovery.[1] The presence of the dichloro substitution and the thioamide group may confer unique pharmacological properties. Future research should focus on the synthesis and biological evaluation of this compound and its analogs against a range of therapeutic targets, including microbial pathogens and cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this chemical series.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the molecular structure of this compound. By synthesizing data from analogous compounds, we have outlined its likely structural features, proposed a viable synthetic route, and predicted its spectroscopic characteristics. This foundational knowledge is intended to empower researchers to further explore the chemical and biological properties of this intriguing molecule and to facilitate the development of novel imidazole-based therapeutics.

References

-

Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

-

Yıldırım, İ., Fırıncı, R., Günay, M. E., & Özdemir, N. (2018). Synthesis, Spectroscopy, X-ray Crystallography, and DFT Studies of Dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II). Zeitschrift für Anorganische und Allgemeine Chemie, 644(15), 794-799. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Journal of Saudi Chemical Society, 16(4), 431-438. [Link]

-

Kumar, R., & Kumar, S. (2016). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 7(5), 2056-2061. [Link]

-

Mohamed, S. K., Marzouk, A. A., Albayati, M. R., Abdelhamid, A. A., & Simpson, J. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 59–62. [Link]

-

Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Osman, A. M. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(11), 3563. [Link]

-

Manikandan, A., Ananth, S., Ravikumar, C., & Saravanan, G. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Journal of Molecular Structure, 1159, 1-10. [Link]

-

Ramasamy, R. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 51-57. [Link]

-

Al-Hourani, B. J., El-Elimat, T., Al-Dhafri, J. S., Al-Gharabli, S. I., & Al-Qawasmeh, R. A. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2020(2), M1126. [Link]

-

Mohamed, S. K., Marzouk, A. A., Albayati, M. R., Abdelhamid, A. A., & Simpson, J. (2017). Crystal structure of 1-[2-(4-chloro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 59–62. [Link]

-

Kenfack, P. A. T., Tchio, N. G., Mbiangué, Y. G., Ngoune, J., & Janiak, C. (2020). Synthesis and crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-((4,5-diphenyl-1H-imidazol-2-yl)methyl)phenol] nitrate. IOSR Journal of Applied Chemistry, 13(5), 13-22. [Link]

-

Tuncbilek, M., Kiper, T., Altan, A. B., & Erciyas, E. (2014). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 844-852. [Link]

-

FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (n.d.). ResearchGate. [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry. [Link]

-

NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & El-Shehry, M. F. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 24(18), 3350. [Link]

-

Mohamed, S. K., Marzouk, A. A., Albayati, M. R., Abdelhamid, A. A., & Simpson, J. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 59–62. [Link]

-

Nagy, P. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 21(3), 473–500. [Link]

-

German, K. E., Firsin, S. L., Tarasov, V. P., & Afanasyev, A. V. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(15), 4983. [Link]

-

Khan, I., Yadav, A. K., Yogi, B., Shrivastava, S., Panjwani, D., & Gupta, S. K. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. NeuroQuantology, 20(9), 2884-2890. [Link]

-

An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. (2022). RSC Advances, 12(7), 4065-4076. [Link]

-

Mohamed, S. K., Akkurt, M., Albayati, M. R., & Abdelhamid, A. A. (2015). Crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o899–o900. [Link]

-

Balachandran, V., & Murugan, M. (2018). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Journal of Molecular Structure, 1155, 31-40. [Link]

-

Catlin, E. K., Wegner, S., Sparer-Fine, E., & Pennell, K. D. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 11(10), 841. [Link]

-

Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one... (n.d.). ResearchGate. [Link]

-

Veres, T., Vaitekonis, M., & Niaura, G. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 27(19), 6296. [Link]

-

NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 4,5-Dichloroimidazole. In NIST Chemistry WebBook. [Link]

-

1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. (n.d.). ResearchGate. [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-(butylthio)-4,5-dihydro-. In NIST Chemistry WebBook. [Link]

-

Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. (2022). Russian Journal of Organic Chemistry, 58(1), 108-115. [Link]

-

One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction. (n.d.). ResearchGate. [Link]

Sources

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arar.sci.am [arar.sci.am]

- 5. 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide | 175201-50-0 [sigmaaldrich.com]

- 6. Publication: Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1<i>H</i>-imidazol-1-yl]propan-2-ol [sciprofiles.com]

- 7. Crystal structure of 1-[2-(4-chloro-phen-yl)-4,5-diphenyl-1 H-imidazol-1-yl]propan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. malayajournal.org [malayajournal.org]

- 15. rsc.org [rsc.org]

- 16. 4,5-Dichloroimidazole(15965-30-7) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1H-Imidazole [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide

Abstract

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide, a molecule of interest in medicinal chemistry. In the absence of direct empirical data in public literature, this document establishes a framework for understanding its potential solubility characteristics through structural-functional analysis. We delve into the contributions of the dichloro-imidazole and ethanethioamide moieties to the molecule's overall polarity, hydrogen bonding capacity, and ionization potential. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of both kinetic and thermodynamic solubility, essential for preclinical assessment. By integrating theoretical predictions with rigorous experimental design, this whitepaper aims to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize and optimize the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to exert its therapeutic effect, it must first be absorbed into systemic circulation, a process largely governed by its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes and lead to the attrition of otherwise promising drug candidates.

The compound this compound presents a unique structural combination. The imidazole ring is a common feature in many biologically active molecules and is known for its polar and amphoteric nature.[1] Conversely, the thioamide group, an isostere of the more common amide functionality, introduces distinct electronic and steric properties that can influence solubility and metabolic stability.[2][3] The presence of two chlorine substituents on the imidazole ring further modulates the molecule's lipophilicity and electronic distribution.[4][5][6] Understanding the interplay of these structural features is paramount to predicting and experimentally determining the solubility profile of this compound.

Predictive Solubility Analysis of this compound

A predictive analysis of a molecule's solubility begins with a thorough examination of its constituent functional groups and their likely interactions with various solvents. The "like dissolves like" principle serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[7]

Structural and Functional Group Contributions

-

1H-Imidazole Core: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a polar moiety capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen).[1] The parent imidazole is highly soluble in water and other polar solvents.[1][8] This inherent polarity suggests a predisposition towards aqueous solubility.

-

Dichloro Substitution: The two chlorine atoms on the imidazole ring are electron-withdrawing and significantly increase the lipophilicity of the molecule.[5][6] This increased lipophilicity will likely counteract the polarity of the imidazole ring, potentially reducing aqueous solubility compared to an unsubstituted imidazole derivative.[9]

-

Ethanethioamide Moiety: The thioamide group (C=S)NH2 is an isostere of an amide group (C=O)NH2. While both can participate in hydrogen bonding, thioamides are generally stronger hydrogen bond donors but weaker acceptors than their amide counterparts.[3] The replacement of a carbonyl oxygen with a larger sulfur atom can also impact crystal lattice energy and solvation. The introduction of a thioamide can sometimes lead to decreased aqueous solubility compared to the corresponding amide.[2]

Predicted pH-Dependent Solubility

The imidazole ring has a pKa of approximately 7 for the protonated form, making it a weak base.[1] Consequently, the solubility of this compound is expected to be pH-dependent.

-

Acidic pH (pH < pKa): In acidic media, the imidazole nitrogen is likely to be protonated, forming a cationic species. This charged form will exhibit significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.

-

Neutral and Basic pH (pH > pKa): At physiological pH and in basic conditions, the molecule will exist predominantly in its neutral form. In this state, the solubility will be lower and primarily governed by the balance between the polar imidazole and thioamide groups and the lipophilic dichloro substituents.

Predicted Solubility in Organic Solvents

Based on its structure, the compound is expected to exhibit solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the imidazole and thioamide groups, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The molecule's dipole moment should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility. DMSO is often an excellent solvent for thioamide-containing compounds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, the solubility in nonpolar solvents is predicted to be low.

Predicted Solubility Summary

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous (Acidic pH) | High | Protonation of the imidazole ring leads to a more soluble salt form. |

| Aqueous (Neutral/Basic pH) | Low to Moderate | Balance between polar functional groups and lipophilic chlorine atoms. |

| Polar Protic (e.g., Methanol) | Moderate to High | Hydrogen bonding capabilities of the solvent and solute. |

| Polar Aprotic (e.g., DMSO) | High | Strong dipole-dipole interactions. |

| Nonpolar (e.g., Hexane) | Low | Mismatch in polarity between solute and solvent. |

Experimental Determination of Solubility

While predictive analysis provides a valuable starting point, empirical determination of solubility is essential for accurate characterization. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic.[10][11]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method typically used in the early stages of drug discovery.[10][12] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This method often reflects the solubility of an amorphous or metastable form of the compound.[13]

Caption: Workflow for Kinetic Solubility Assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This results in a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[12]

-

Measurement: Measure the turbidity of the solution using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the nephelometry reading to that of a soluble and an insoluble control compound to determine the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[14] This is considered the "true" solubility and is crucial for later stages of drug development, such as formulation.[10] The shake-flask method is the gold standard for determining thermodynamic solubility.[12]

Caption: Workflow for Thermodynamic Solubility Assay.

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate buffer). The presence of undissolved solid is essential.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance) for 24 to 48 hours.[15][16][17] This extended incubation allows the system to reach equilibrium.

-

Phase Separation: After incubation, separate the solid and liquid phases by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Solid-State Analysis: It is crucial to analyze the remaining solid material using a technique like X-ray powder diffraction (XRPD) to ensure that no polymorphic or phase transformation has occurred during the experiment.[11]

-

Replicates: A minimum of three replicate determinations should be performed for each pH condition.[15]

Stability Considerations

The stability of the compound in the chosen solubility media is a prerequisite for obtaining accurate results. Thioamides can be susceptible to hydrolysis, particularly in alkaline aqueous solutions, which would lead to the formation of the corresponding amide.[3]

Protocol for Stability Assessment:

-

Prepare solutions of the compound at a known concentration in the relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8).[16][17]

-

Incubate these solutions under the same conditions as the solubility experiment.

-

At various time points (e.g., 0, 4, 24, 48 hours), analyze the solutions by HPLC to quantify the parent compound and detect any potential degradants.

-

According to ICH guidelines, if more than 10% degradation is observed, the solubility cannot be reliably determined under those conditions.[16][17]

Conclusion and Implications for Drug Development

The solubility profile of this compound is a complex interplay of its structural components. Predictive analysis suggests a pH-dependent aqueous solubility, with higher solubility expected in acidic conditions, and good solubility in polar organic solvents. However, these predictions must be confirmed through rigorous experimental investigation.

The detailed protocols for kinetic and thermodynamic solubility assays provided herein offer a robust framework for such investigations. A thorough understanding of the solubility and stability of this molecule is a critical early step in its development pathway. The data generated will inform decisions regarding formulation strategies, potential administration routes, and the design of in vitro and in vivo studies. For researchers and drug development professionals, a proactive and comprehensive approach to solubility characterization is indispensable for navigating the challenges of bringing a new chemical entity to the clinic.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Avdeef, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

Begent, R. H., et al. (2003). Effect of imidazole on the solubility of a his-tagged antibody fragment. Bioconjugate Chemistry. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Solubility of Things. (n.d.). Imidazole. [Link]

-

Kumar, A., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Journal of Biomolecular Structure and Dynamics. [Link]

-

Verma, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]

-

ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.... [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

ICH. (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

ResearchGate. (2025). Influence of chlorine substituents on biological activity of chemicals: a review. [Link]

-

ResearchGate. (2025). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

-

Patil, S. A., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. [Link]

-

ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. enamine.net [enamine.net]

- 13. ovid.com [ovid.com]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. who.int [who.int]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

A Technical Guide to 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. While specific experimental data on this compound is limited in publicly accessible literature, this document constructs a robust scientific profile based on established chemical principles and the well-documented activities of its core structural motifs. We present its verified chemical identity, propose a logical and detailed synthetic pathway with self-validating quality control steps, and explore its potential pharmacological significance. The imidazole core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including antimicrobial and antitumor effects.[1][2] This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds for drug discovery and development programs.

Chemical Identity and Physicochemical Properties

The formal identity of the compound is established through its systematic IUPAC name and various chemical identifiers. These parameters are crucial for regulatory documentation, database searches, and accurate scientific communication.

IUPAC Name: this compound[3]

Chemical Structure

The molecule consists of a central 4,5-dichloro-1H-imidazole ring, which is N-alkylated at position 1 with an ethanethioamide group.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key computed and verified properties for the compound.

| Property | Value | Source |

| CAS Number | 175201-50-0 | Sigma-Aldrich[3] |

| Molecular Formula | C₅H₅Cl₂N₃S | Sigma-Aldrich[3] |

| Molecular Weight | 210.09 g/mol | Sigma-Aldrich[3] |

| MDL Number | MFCD00084996 | Sigma-Aldrich[3] |

| InChI | 1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | Sigma-Aldrich[3] |

| InChI Key | LDYDMLUTTJALOR-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Proposed Synthetic Pathway and Methodologies

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (Intermediate)

Principle: This step involves the N-alkylation of the imidazole ring. 4,5-dichloro-1H-imidazole is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a highly reactive imidazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetonitrile in an Sₙ2 reaction to form the C-N bond.

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-

Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully add anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 4,5-dichloro-1H-imidazole (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes. Allow the reaction to stir at 0 °C for 1 hour; evolution of hydrogen gas should be observed.

-

Alkylation: Add a solution of 2-chloroacetonitrile (1.05 equivalents) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure acetonitrile intermediate.

-

Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step 2: Thionation to this compound (Final Product)

Principle: This step converts the nitrile functional group into a primary thioamide. The Pinner reaction, using hydrogen sulfide gas in the presence of a base like pyridine or triethylamine, is a classic method for this transformation. The nitrile is activated by the base, facilitating the nucleophilic attack of H₂S.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified acetonitrile intermediate (1.0 equivalent) from Step 1 in a solution of anhydrous pyridine and triethylamine.

-

Thionation: Cool the solution to 0-10 °C. Bubble dry hydrogen sulfide (H₂S) gas through the solution at a slow, steady rate for 4-6 hours. (Caution: H₂S is highly toxic and must be handled in a well-ventilated fume hood with appropriate safety measures).

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup: Once the reaction is complete, purge the system with nitrogen gas to remove excess H₂S. Pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with dichloromethane.

-

Purification: Wash the collected solid or the concentrated organic extracts with cold water and diethyl ether. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Final Characterization: The identity and purity of the final compound must be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy to verify the presence of the C=S and N-H bonds.

Potential Pharmacological Significance and Applications

While direct biological studies of this compound are not found in the literature, its constituent parts—the dichloro-imidazole ring and the thioamide functional group—are features of numerous biologically active molecules. This allows for a scientifically grounded hypothesis regarding its potential applications.

The Dichloro-Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in many clinically used drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an effective pharmacophore. The addition of chlorine atoms can significantly enhance biological activity, often by increasing lipophilicity (improving membrane permeability) and providing metabolic stability. Dichlorinated aromatic systems are common in antifungal and antibacterial agents.

The Thioamide Functional Group

The thioamide group is a bioisostere of the amide bond, but it possesses distinct properties. It is a better hydrogen bond donor and has a different steric and electronic profile, which can lead to altered target binding and improved pharmacological properties. Thioamide-containing compounds have demonstrated a wide range of activities, including antitubercular, antiviral, and anticancer effects.

Hypothesized Bioactivity

The combination of these two scaffolds suggests that this compound is a promising candidate for screening in various therapeutic areas.

Caption: Relationship between structural motifs and potential biological activities.

Potential Research Directions:

-

Antimicrobial and Antifungal Screening: Given the known properties of chlorinated imidazoles, the compound should be evaluated against a panel of pathogenic bacteria and fungi.[2]

-

Anticancer Research: Many imidazole and thioamide derivatives exhibit cytotoxic effects against cancer cell lines.[1][4] This compound could be screened for activity against various human tumor cell lines.

-

Enzyme Inhibition: The imidazole nitrogen atoms and the thioamide sulfur can act as ligands for metal ions in enzyme active sites, suggesting potential as an enzyme inhibitor.

Conclusion

This compound is a chemical entity with significant, albeit underexplored, potential in the field of drug discovery. This guide provides the necessary foundational information for its study, including a detailed and plausible synthetic route and a strong rationale for investigating its biological activity. The proposed protocols, grounded in established chemical principles, offer a clear path for researchers to synthesize and purify this compound for further evaluation. The convergence of two pharmacologically relevant scaffolds within its structure marks it as a compelling target for future research endeavors in antimicrobial, anticancer, and other therapeutic areas.

References

-

Salman A.S., Abdel-Aziem A., Alkubbat M.J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3038211, Imidazole-4-acetamide, thio-. PubChem. [Link]

-

2a biotech. (n.d.). This compound. [Link]

-

Sharma, A., & Kumar, V. (2014). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Mini-Reviews in Organic Chemistry, 11(1). [Link]

-

Gümüş, F., Öcal, N., & Ülküseven, B. (2012). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. Medicinal Chemistry Research, 21(11), 3565–3575. [Link]

Sources

2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide literature review

An In-depth Technical Guide to 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with potential applications in research and drug development. We will delve into its chemical characteristics, plausible synthetic routes, and explore its biological significance based on the broader understanding of imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Its presence in essential biomolecules like the amino acid histidine, purines in DNA, and histamine underscores its fundamental role in biological systems.[3] Consequently, synthetic imidazole derivatives have been extensively investigated and developed into a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties, among others.[1][4] The versatility of the imidazole scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The subject of this guide, this compound, represents a specific iteration of this important class of compounds, featuring a dichlorinated imidazole core and an ethanethioamide side chain, suggesting a potential for unique biological activities.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. Key identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 175201-50-0 | [5][6] |

| Molecular Formula | C₅H₅Cl₂N₃S | [5] |

| Molecular Weight | 210.09 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| InChI Code | 1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11) | [6] |

| InChI Key | LDYDMLUTTJALOR-UHFFFAOYSA-N | [6] |

Synthesis and Methodologies

Postulated Synthetic Pathway

A logical synthetic strategy would likely begin with the alkylation of 4,5-dichloro-1H-imidazole with a suitable two-carbon electrophile containing a nitrile group, such as chloroacetonitrile. This would be followed by the thionation of the nitrile to yield the final thioamide product.

Caption: Postulated synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This protocol is based on common laboratory practices for similar chemical transformations.

Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

-

To a solution of 4,5-dichloro-1H-imidazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.

-

Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Step 2: Synthesis of this compound

-

Dissolve the 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1 equivalent) in a dry, inert solvent like toluene or tetrahydrofuran (THF).

-

Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (0.5 equivalents), to the solution.

-

Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and quench it carefully with a saturated sodium bicarbonate solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, this compound.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been extensively reported in peer-reviewed literature. However, based on the activities of structurally related imidazole compounds, we can infer potential areas of interest for biological screening.

Antimicrobial and Antifungal Activity

Imidazole derivatives are well-known for their antimicrobial and antifungal properties.[2] The imidazole ring is a key component of several clinically used antifungal drugs. The presence of chlorine atoms on the imidazole ring can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy. The thioamide group is also a known pharmacophore in various bioactive molecules. Therefore, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Anticancer Activity

Numerous imidazole-containing compounds have been investigated for their potential as anticancer agents.[4][8] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of this compound may confer cytotoxic activity against certain cancer cell lines.

Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated anti-inflammatory properties.[2][7] This activity is often attributed to the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). Further investigation would be required to determine if this compound possesses similar anti-inflammatory potential.

Workflow for Biological Screening

A typical workflow for assessing the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo assays.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Future Directions and Conclusion

This compound is a compound of interest due to its imidazole core, a privileged scaffold in medicinal chemistry. While specific data on its biological activity is sparse, the known properties of related compounds suggest that it warrants further investigation, particularly in the areas of antimicrobial, antifungal, and anticancer research.

The hypothetical synthetic pathway and experimental protocols provided in this guide offer a solid foundation for researchers looking to synthesize and study this compound. Future work should focus on the actual synthesis, characterization, and comprehensive biological screening of this compound to fully elucidate its therapeutic potential. Such studies will be crucial in determining whether this compound or its derivatives can be developed into novel therapeutic agents.

References

- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.

-

Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 3(6), 450-456. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Justia Patents. (2025). Imidazole compounds, process for the synthesis and uses thereof. [Link]

- Google Patents. (1967).

- Google Patents. (2012).

-

ResearchGate. (2018). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. [Link]

-

MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

-

ResearchGate. (2018). Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. [Link]

- Google Patents. (2008).

-

RSC Publishing. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. [Link]

- Google Patents. (2024).

-

National Institutes of Health. (2020). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [Link]

-

ResearchGate. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][7][9]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]

-

National Institutes of Health. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate. [Link]

-

SpectraBase. (n.d.). 1H-Imidazole, 2-(butylthio)-4,5-dihydro-. [Link]

-

ResearchGate. (2016). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]

Sources

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS: 175201-50-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide | 175201-50-0 [sigmaaldrich.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-(4,5-dichloro-1H-imidazol-1-yl)-N'-hydroxyethanimidamide [cymitquimica.com]

An In-Depth Technical Guide on the Discovery, Synthesis, and Characterization of 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide

Abstract

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide. The rationale for its design is rooted in the established pharmacological importance of both the dichloro-imidazole scaffold and the thioamide functional group, which are prevalent in a variety of therapeutic agents.[1][2][3] This document details the strategic synthetic pathway developed for its creation, including a robust two-step protocol involving N-alkylation followed by conversion of a nitrile intermediate to the target thioamide. Furthermore, we present a complete characterization profile and preliminary biological screening data, suggesting potential avenues for future drug development programs. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel heterocyclic chemistry and the exploration of new therapeutic leads.

Introduction: Rationale for Development